2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Physicochemical Properties Purification Formulation

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS 65399-50-0) is a heterocyclic aminopyrimidine derivative characterized by a unique substitution pattern featuring hydroxyl groups at the 4 and 6 positions, a methyl group at the 5 position, and a dimethylamino moiety at the 2 position of the pyrimidine ring. This white crystalline solid (melting point 170-173 °C) is primarily utilized as a crucial building block and intermediate in organic synthesis, particularly for the development of biologically active compounds and functionalized pyrimidines, including anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220.

Molecular Formula C7H11N3O2
Molecular Weight 169.18g/mol
CAS No. 65399-50-0
Cat. No. B372093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-5-methylpyrimidine-4,6-diol
CAS65399-50-0
Molecular FormulaC7H11N3O2
Molecular Weight169.18g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)N(C)C)O
InChIInChI=1S/C7H11N3O2/c1-4-5(11)8-7(10(2)3)9-6(4)12/h1-3H3,(H2,8,9,11,12)
InChIKeyOVVNGZOFHDTRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS 65399-50-0): A Specialized Pyrimidine Intermediate for Targeted Synthesis


2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS 65399-50-0) is a heterocyclic aminopyrimidine derivative characterized by a unique substitution pattern featuring hydroxyl groups at the 4 and 6 positions, a methyl group at the 5 position, and a dimethylamino moiety at the 2 position of the pyrimidine ring . This white crystalline solid (melting point 170-173 °C) is primarily utilized as a crucial building block and intermediate in organic synthesis, particularly for the development of biologically active compounds and functionalized pyrimidines, including anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220 [1].

Why 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol Cannot Be Replaced by Generic Pyrimidine Analogs


Substituting 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol with simpler, in-class analogs like 2-(dimethylamino)pyrimidine-4,6-diol (CAS 5738-14-7) or 5-methylpyrimidine-4,6-diol (CAS 63447-38-1) introduces significant risk in multi-step syntheses. The specific 5-methyl substitution is critical for the structural integrity and biological activity of downstream targets like MC-1220, where even minor changes, such as replacing the 5-methyl group with a fluoro atom, result in compounds with distinct anti-HIV-1 activity profiles [1]. The presence of both the 2-dimethylamino and 5-methyl groups dictates the compound's reactivity, hydrogen-bonding capacity, and role as a precise molecular scaffold, which generic alternatives lacking this exact functional group arrangement cannot replicate [2].

Quantitative Differentiation Evidence for Procuring 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol


Physicochemical Differentiation: Melting Point and Solubility Profile

The compound's unique substitution pattern directly influences its physical properties, which are critical for handling and formulation. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol exhibits a melting point of 170-173 °C . In contrast, the des-methyl analog, 2-(dimethylamino)pyrimidine-4,6-diol (CAS 5738-14-7), has a reported melting point of 270-272 °C . This approximately 100 °C lower melting point for the 5-methyl derivative indicates significantly weaker intermolecular forces in the solid state, which can translate to different solubility profiles and ease of handling during synthetic workup.

Physicochemical Properties Purification Formulation

Synthetic Utility: Commercial Availability and Defined Purity Grades

The compound's utility is underscored by its commercial availability in defined, high-purity grades suitable for research and development. It is routinely stocked by multiple vendors at 95% and 98% purity levels, with specific catalog numbers such as Y142536 and 1770810 . This contrasts with more complex or less-demanded analogs which may only be available through custom synthesis, introducing longer lead times and higher costs. The available purity specifications provide a quantifiable benchmark for procurement.

Chemical Procurement Synthetic Intermediate Purity Analysis

Proven Role as Key Intermediate in Anti-HIV NNRTI Synthesis

This specific diol is not merely a theoretical building block; it is the direct precursor to the 4,6-dichloro intermediate (4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine) used in the synthesis of the potent NNRTI MC-1220 [1]. The synthetic route proceeds through chlorination of the diol, a transformation that is highly dependent on the presence of the 5-methyl group for the subsequent regioselective reaction with 2,6-difluorophenylacetonitrile. The final MC-1220 molecule retains the N,N-dimethylamino and 5-methyl groups, confirming their essentiality [2]. Attempting this route with a des-methyl analog would lead to a different, unvalidated scaffold with unpredictable biological activity.

Medicinal Chemistry HIV-1 NNRTI MC-1220

Optimal Application Scenarios for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol Based on Evidence


Replication and Optimization of the MC-1220 NNRTI Synthetic Pathway

This compound is the unambiguously correct starting material for any medicinal chemistry program focused on generating MC-1220, its prodrugs, or novel analogs targeting HIV-1 reverse transcriptase [1]. Its procurement is a prerequisite for replicating the published 2016 synthetic route by Loksha et al., which commences with the chlorination of this diol to form the key 4,6-dichloro intermediate .

Synthesis of Functionalized Pyrimidine Libraries for Kinase or Androgen Receptor Targets

As a pyrimidine scaffold with predictable reactivity at the 4,6-diol moiety, it serves as a versatile platform for generating diverse libraries. The compound can undergo oxidation, esterification, or nucleophilic substitution reactions [1], and its structural motif is present in patent literature exploring androgen inhibitors and pyrimidine-based kinase inhibitors . Its defined physical properties (e.g., solubility) make it suitable for high-throughput synthesis workflows.

Development of Novel Chemosensors and Coordination Complexes

The strategic arrangement of electron-donating dimethylamino and hydrogen-bonding hydroxyl groups enhances its ability to act as a ligand [1]. This makes it a candidate for developing new coordination polymers or chemosensors. Its procurement in high purity (≥98%) is essential for reproducible photophysical or electrochemical characterization in material science applications .

Investigation of Lysyl Oxidase (LOX) Inhibition

Structurally related diaminopyrimidine compounds have shown activity against human lysyl oxidase (LOX) family members [1]. While direct quantitative IC50 data for this specific diol is limited in the public domain, its core scaffold is a relevant starting point for designing new LOX inhibitors, a class of enzymes implicated in fibrotic diseases and cancer metastasis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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